molecular formula C13H13NO4 B13701260 3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13701260
M. Wt: 247.25 g/mol
InChI Key: QVAXFNRHDVSBTO-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features an isoxazole ring, a five-membered aromatic heterocycle, substituted with a carboxylic acid functional group and a 4-methoxy-2-methylphenyl moiety. The presence of both the carboxylic acid and the aromatic systems makes it a valuable intermediate in organic synthesis and medicinal chemistry research . Carboxylic acids are a fundamental class of organic compounds characterized by their acidity and polarity, and they often participate in hydrogen bonding . This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

3-(4-methoxy-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-7-6-9(17-3)4-5-10(7)12-11(13(15)16)8(2)18-14-12/h4-6H,1-3H3,(H,15,16)

InChI Key

QVAXFNRHDVSBTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves:

  • Construction of the isoxazole ring bearing a methyl and carboxylic acid substituent.
  • Introduction of the substituted phenyl group (4-methoxy-2-methylphenyl) at the 3-position of the isoxazole.
  • Functional group manipulations including chlorination to acid chloride and amide or acid formation.

The core synthetic steps are adapted from well-established methods used for related isoxazole carboxylic acids and their derivatives.

Isoxazole Ring Formation

A common approach to synthesize 5-methylisoxazole-4-carboxylic acid derivatives starts from ethyl acetoacetate through multi-step reactions:

Step Reaction Reagents and Conditions Notes
1 Formation of ethyl ethoxymethyleneacetoacetate React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at 75–150°C Produces a key intermediate for isoxazole ring closure
2 Cyclization with hydroxylamine salt React intermediate with hydroxylamine sulfate and sodium acetate at -20 to 10°C Hydroxylamine sulfate preferred over hydrochloride to reduce impurities and improve clarity
3 Hydrolysis Hydrolyze ethyl-5-methylisoxazole-4-carboxylate with strong acid to yield 5-methylisoxazole-4-carboxylic acid Crystallization step purifies the acid

This method ensures high purity and minimizes by-products such as isomeric impurities and 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) analogs.

Introduction of the Substituted Phenyl Group

The 3-position substitution with a 4-methoxy-2-methylphenyl group can be achieved via coupling reactions involving the acid chloride derivative of the isoxazole carboxylic acid:

Step Reaction Reagents and Conditions Notes
4 Chlorination of isoxazole acid React 5-methylisoxazole-4-carboxylic acid with thionyl chloride (SOCl₂), optionally in toluene or ethyl acetate, at ambient to reflux temperatures Forms 5-methylisoxazole-4-carbonyl chloride without requiring distillation
5 Acylation with substituted aniline React acid chloride with 4-methoxy-2-methylaniline in presence of an amine base (e.g., triethylamine) at 0–50°C Reverse addition and vigorous stirring reduce by-products and improve yield

This acylation step forms the amide intermediate, which can be hydrolyzed or further transformed to the carboxylic acid as needed.

Direct Synthesis of the Target Acid

Alternatively, the target this compound can be prepared by:

  • Forming the acid chloride intermediate of 5-methylisoxazole-4-carboxylic acid.
  • Reacting it directly with 4-methoxy-2-methylaniline.
  • Hydrolyzing or isolating the acid form.

This approach avoids intermediate distillation steps, reducing decomposition risks and improving scalability.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction parameters and outcomes from documented processes for related isoxazole derivatives, adapted for the target compound:

Step Reaction Reagents Temperature (°C) Solvent Yield (%) Notes
1 Ethyl ethoxymethyleneacetoacetate formation Ethyl acetoacetate, triethyl orthoformate, acetic anhydride 75–150 None or neat >85 Controlled heating essential to avoid side products
2 Cyclization to ethyl-5-methylisoxazole-4-carboxylate Hydroxylamine sulfate, sodium acetate -20 to 10 Water or aqueous medium 80–90 Hydroxylamine sulfate reduces isomeric impurities
3 Hydrolysis to 5-methylisoxazole-4-carboxylic acid Strong acid (e.g., HCl) Ambient to reflux Water >90 Crystallization improves purity
4 Chlorination to acid chloride Thionyl chloride (SOCl₂) Ambient to reflux Toluene, ethyl acetate, or neat SOCl₂ >90 Avoids distillation, safer handling
5 Acylation with substituted aniline 4-Methoxy-2-methylaniline, triethylamine 0–50 Ethyl acetate, toluene, or dimethylacetamide 85–95 Reverse addition minimizes by-products

Research Findings and Notes

  • Avoidance of Distillation : Modern methods emphasize avoiding distillation of the acid chloride intermediate to prevent decomposition and explosion risks.

  • Use of Hydroxylamine Sulfate : Switching from hydroxylamine hydrochloride to sulfate significantly reduces isomeric impurities and clarifies the reaction mixture.

  • Acid Scavengers : Bases like triethylamine or bicarbonates are critical in the acylation step to neutralize HCl and prevent deactivation of the amine nucleophile.

  • Solvent Systems : Mixed solvent systems (e.g., ethyl acetate with water or dimethylacetamide) improve reaction control and product crystallization.

  • By-product Minimization : Careful control of addition rates and stirring prevents formation of by-products such as CATA analogs, enhancing purity to >99.8% by HPLC.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. Typical reagents include:

Reaction TypeReagents/ConditionsProductReference
Acid-catalyzedH₂SO₄, ROH (alcohol), refluxIsoxazole-4-carboxylate ester
Coupling agent-mediatedDCC/DMAP, ROH, room temperatureActivated ester intermediate

For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester. This reaction is critical for modifying solubility or introducing protective groups during multi-step syntheses.

Amidation Reactions

The carboxylic acid is converted to amides via activation to an acid chloride or using coupling agents:

Via Acid Chloride Intermediate

  • Chlorination : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride generates the acyl chloride .

  • Amine Coupling : Reaction with primary/secondary amines (e.g., aniline derivatives) in the presence of a base (e.g., triethylamine) produces amides .

StepReagents/ConditionsOutcomeReference
Acyl chloride formationSOCl₂, toluene, reflux5-Methylisoxazole-4-carbonyl chloride
Amide synthesisR₂NH, Et₃N, 0–4°C → room temperatureN-substituted amide

A patent demonstrated this method to synthesize 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide with a 52% yield after crystallization .

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid group undergoes decarboxylation to form a simpler isoxazole derivative:

ConditionsProductsMechanismReference
Heating (150–200°C)3-(4-Methoxy-2-methylphenyl)-5-methylisoxazoleRadical or concerted pathway
Acidic media (H₃O⁺)Same as aboveProtonation-assisted CO₂ loss

This reaction is useful for generating analogs with reduced polarity or modified bioactivity.

Functionalization of the Isoxazole Ring

While direct modifications of the isoxazole ring are less documented for this compound, studies on analogs suggest potential reactivity:

  • Electrophilic Substitution : The isoxazole ring’s electron-deficient nature permits halogenation or nitration at specific positions, though steric hindrance from substituents may limit reactivity .

  • Nucleophilic Attack : Unlikely due to the ring’s aromatic stabilization, but possible under extreme conditions (e.g., strong bases) .

Methoxy Group Modifications

The 4-methoxy-2-methylphenyl substituent may undergo demethylation or electrophilic substitution:

Reaction TypeReagentsPotential ProductReference
DemethylationBBr₃, CH₂Cl₂, −78°CPhenolic derivative
Friedel-CraftsAlCl₃, R-XAlkylated phenyl derivative

These transformations remain theoretical for the specific compound but are inferred from analogous systems .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives due to its substituent arrangement:

CompoundKey Reactivity DifferenceReference
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acidHigher electrophilicity due to fluorine’s −I effect
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidSteric hindrance limits coupling reactions

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Ring

Halogen-Substituted Analogues
  • 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid The fluorine atom at the para position introduces electron-withdrawing effects, enhancing metabolic stability and lipophilicity. Molecular Weight: 235.2 g/mol; CAS: 1736-21-6 .
  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

    • The ortho-chloro and para-fluoro substituents create steric hindrance and electronic modulation. This derivative is listed as a flucloxacillin impurity and complies with EINECS/EC regulatory standards .
    • Molecular Weight : 269.6 g/mol; CAS : 3919-74-2 .
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

    • The dichloro substitution enhances hydrophobic interactions and is used as a precursor for plant defense-inducing agents. Derivatives of this compound exhibit activity against tobacco mosaic virus (TMV) .
    • Molecular Weight : 286.1 g/mol; CAS : 3919-76-4 .
Heteroaromatic and Modified Aryl Analogues
  • This compound is used in synthesizing carboxamide derivatives via HBTU-mediated coupling . Molecular Weight: 207.2 g/mol .
  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid The bromine atom facilitates halogen bonding in crystal structures and is utilized in radiopharmaceutical research. Molecular Weight: 282.09 g/mol; CAS: 91182-58-0 .
  • Molecular Weight: 295.29 g/mol .

Biological Activity

3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid, with the CAS number 1483879-20-4, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13NO4
  • Molecular Weight : 247.25 g/mol
  • Structure : The compound features an isoxazole ring, a carboxylic acid group, and a methoxy-substituted aromatic ring, which contribute to its diverse biological activities.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

1. Antitumor Activity

Studies have demonstrated that derivatives of isoxazole compounds possess significant antitumor properties. For instance:

  • Mechanism : Isoxazole derivatives are known to inhibit various kinases involved in tumor progression. They may interact with BRAF(V600E) and EGFR pathways, leading to reduced cell proliferation in cancer cell lines such as MCF-7 and MDA-MB-231 .

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses:

  • Research Findings : It has been observed to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in vitro, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Properties

There is emerging evidence regarding its antimicrobial efficacy:

  • Case Studies : In vitro assays have reported moderate to excellent activities against various pathogenic fungi, indicating its potential as an antifungal agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for tumor growth and inflammation.
  • Receptor Modulation : It likely binds to receptors or proteins that play critical roles in signal transduction pathways associated with cancer and inflammation.

Research Findings Summary Table

Biological ActivityMechanismReferences
AntitumorInhibition of BRAF(V600E) and EGFR pathways
Anti-inflammatoryInhibition of TNF-α and NO production
AntimicrobialActivity against pathogenic fungi

Q & A

Basic: What synthetic routes and characterization techniques are recommended for preparing 3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclocondensation of β-ketoesters or β-diketones with hydroxylamine derivatives to form the isoxazole core. For example, 5-methylisoxazole-4-carboxylic acid derivatives are synthesized via condensation of ethyl acetoacetate with hydroxylamine hydrochloride, followed by functionalization of the phenyl moiety . Characterization should include 1H^1 \text{H}/13C^{13} \text{C}-NMR to confirm regioselectivity (e.g., distinguishing 3,5-substitution patterns), FTIR for carboxylic acid (\sim1700 cm1^{-1}) and isoxazole ring validation, and LC-MS for purity (>95%) and molecular ion verification .

Basic: What analytical methods are validated for quantifying this compound in complex matrices?

Methodological Answer:
Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) is widely used. A validated method for related isoxazole derivatives employs a mobile phase of acetonitrile:phosphate buffer (pH 2.5) in a 55:45 ratio, achieving resolution >2.0 from structurally similar impurities . For trace analysis, UPLC-MS/MS with multiple reaction monitoring (MRM) transitions enhances sensitivity (LOQ <10 ng/mL) in biological samples .

Advanced: How is this compound utilized as a reference standard in pharmaceutical impurity profiling?

Methodological Answer:
As Cloxacillin Related Compound D (USP reference standard), it is critical for quantifying impurities in β-lactam antibiotics. Protocols involve spiking known concentrations into drug formulations and using HPLC-UV to establish impurity thresholds (e.g., ≤0.1% per ICH Q3A guidelines). Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) confirm specificity .

Advanced: What structural modifications enhance its bioactivity in target studies?

Methodological Answer:
Modifications at the 4-methoxy-2-methylphenyl group (e.g., halogenation or nitro substitution) and isoxazole ring functionalization (e.g., methyl to trifluoromethyl) are explored to improve pharmacokinetics. For instance, 3-(2-chloro-6-fluorophenyl) analogs show enhanced metabolic stability in cytochrome P450 assays . QSAR models using Hammett constants (σ\sigma) and logP values guide rational design .

Advanced: How does its stability under varying experimental conditions impact assay design?

Methodological Answer:
Stability studies reveal degradation under alkaline conditions (pH >9) via hydrolysis of the isoxazole ring, while photolytic stress (ICH Q1B) causes <5% degradation. Recommendations include:

  • Storage at 2–8°C in amber vials to prevent photolysis.
  • Use of pH 6–7 buffers in biological assays.
  • Short-term heating (<60°C) for solubility enhancement without decomposition .

Advanced: What pharmacological models are used to evaluate its antitumor or pro-apoptotic activity?

Methodological Answer:
In vitro models include:

  • Caspase-3/7 activation assays in HeLa cells (IC50_{50} determination).
  • Annexin V/PI staining for apoptosis quantification via flow cytometry.
    In vivo, xenograft models (e.g., MDA-MB-231 breast cancer) assess tumor volume reduction and histopathological analysis of apoptosis markers (e.g., Bcl-2 suppression) .

Advanced: What mechanisms underlie its role in apoptosis or tumor suppression?

Methodological Answer:
Proposed mechanisms include:

  • ROS induction : Upregulation of Nrf2/ARE pathways in oxidative stress assays.
  • Kinase inhibition : Screening against kinase panels (e.g., EGFR, VEGFR2) identifies IC50_{50} values <1 µM.
  • Cellular uptake studies using fluorescent analogs (e.g., BODIPY tagging) confirm mitochondrial targeting .

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